1,3-Diallyl-8-cyclohexylxanthine

Description

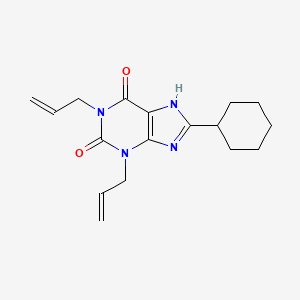

1,3-Diallyl-8-cyclohexylxanthine (DAX) is a methylxanthine derivative characterized by diallyl groups at positions 1 and 3 and a cyclohexyl substituent at position 8 of the xanthine core. Synthesized via methods optimized for 8-substituted methylxanthines, DAX’s structure has been confirmed through elemental analysis, FTIR, and NMR spectroscopy . Additionally, DAX exhibits adenosine receptor antagonism, though its receptor subtype selectivity remains less well-characterized compared to other xanthine derivatives .

Properties

Molecular Formula |

C17H22N4O2 |

|---|---|

Molecular Weight |

314.4 g/mol |

IUPAC Name |

8-cyclohexyl-1,3-bis(prop-2-enyl)-7H-purine-2,6-dione |

InChI |

InChI=1S/C17H22N4O2/c1-3-10-20-15-13(16(22)21(11-4-2)17(20)23)18-14(19-15)12-8-6-5-7-9-12/h3-4,12H,1-2,5-11H2,(H,18,19) |

InChI Key |

JPIQZRAYPNKFEI-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1C2=C(C(=O)N(C1=O)CC=C)NC(=N2)C3CCCCC3 |

Synonyms |

1,3-diallyl-8-cyclohexylxanthine DAX cyclohexylxanthine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

DAX belongs to a class of 8-substituted xanthines, which are structurally and pharmacologically distinct due to variations in substituents at positions 1, 3, and 6. Below is a detailed comparison with key analogues, focusing on structural features, receptor interactions, and functional outcomes.

Structural and Pharmacological Comparison

Key Findings

CFTR Activation: Both DAX and CPX directly activate CFTR channels, as demonstrated in epithelial monolayers and Xenopus oocyte models . However, their efficacy varies slightly due to differences in substituents. Unlike CPA, an adenosine A1 receptor agonist, DAX and CPX act independently of adenosine receptors to modulate CFTR, suggesting a unique binding mechanism .

Adenosine Receptor Interactions: DAX demonstrates broad-spectrum adenosine receptor antagonism, while CPX is selective for A1 receptors . This difference may arise from DAX’s diallyl groups, which introduce steric bulk that could interfere with receptor subtype specificity. CPA, in contrast, is a potent A1 agonist, highlighting how minor structural changes (e.g., adenosine vs. xanthine core) dramatically alter pharmacological profiles .

Therapeutic Potential: DAX and CPX are both investigated for cystic fibrosis therapy due to CFTR activation. However, CPX’s A1 antagonism may confer additional anti-inflammatory benefits in airway diseases, whereas DAX’s broader receptor activity could complicate its clinical use .

Research Findings and Implications

CFTR Modulation: Arispe et al. (1998) demonstrated that DAX and CPX restore chloride transport in G551D-CFTR mutant epithelial monolayers, with DAX showing comparable efficacy to genistein, a benchmark CFTR potentiator .

Receptor Selectivity: DAX’s diallyl groups reduce its adenosine A1 affinity compared to CPX, as evidenced by radioligand binding assays . This property may mitigate off-target effects but could limit synergistic benefits in diseases where A1 modulation is desirable.

Synthetic Feasibility :

- DAX’s synthesis follows protocols for 8-cyclohexylmethylxanthines, emphasizing the role of cyclohexylamine derivatives in optimizing drug-like properties (e.g., solubility, metabolic stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.